molecular formula C50H78O12 B1196039 [3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate CAS No. 119812-43-0

[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate

Cat. No.: B1196039
CAS No.: 119812-43-0
M. Wt: 871.1 g/mol
InChI Key: AGNOSYRBHQJIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[97002,707,9012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate is a complex organic compound with a multifaceted structure It features multiple functional groups, including hydroxyl, oxo, and methoxy groups, as well as a hexadecanoate ester moiety

Scientific Research Applications

[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[97002,707,9

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the oxo groups may produce secondary alcohols.

Mechanism of Action

The mechanism by which [3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • [3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl octadecanoate
  • [3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl dodecanoate

Uniqueness

The uniqueness of [3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[97002,707,9012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

CAS No.

119812-43-0

Molecular Formula

C50H78O12

Molecular Weight

871.1 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C50H78O12/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-42(53)58-29-38-43(54)44(55)45(56)47(61-38)59-28-33-30(2)26-37(60-46(33)57)31(3)34-20-21-35-32-27-41-50(62-41)40(52)23-22-39(51)49(50,5)36(32)24-25-48(34,35)4/h22-23,31-32,34-38,40-41,43-45,47,52,54-56H,6-21,24-29H2,1-5H3

InChI Key

AGNOSYRBHQJIEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2=C(CC(OC2=O)C(C)C3CCC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2=C(CC(OC2=O)C(C)C3CCC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C)C)O)O)O

Synonyms

sitoindoside X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate
Reactant of Route 2
[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate
Reactant of Route 3
[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate
Reactant of Route 4
[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate
Reactant of Route 5
[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate
Reactant of Route 6
[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate

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